molecular formula C25H26N2O3 B12934667 Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate

Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate

Cat. No.: B12934667
M. Wt: 402.5 g/mol
InChI Key: QOGUZKFEHKBKRG-UHFFFAOYSA-N
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Description

Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a pyridoindole core linked to an ethyl acetate moiety. The presence of the phenylpropyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate typically involves multiple steps. One common method includes the esterification of 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-7-yl]oxyacetate

InChI

InChI=1S/C25H26N2O3/c1-3-29-24(28)17-30-20-11-12-21-22-13-14-26-18(2)25(22)27(23(21)16-20)15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15,17H2,1-2H3

InChI Key

QOGUZKFEHKBKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C3=C(N2CCCC4=CC=CC=C4)C(=NC=C3)C

Origin of Product

United States

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